(4-Bromothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
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Overview
Description
(4-Bromothiophen-2-yl)(1,5-dioxa-9-azaspiro[55]undecan-9-yl)methanone is a complex organic compound that features a brominated thiophene ring and a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone typically involves multi-step organic reactions. One common approach starts with the bromination of thiophene to obtain 4-bromothiophene. This intermediate is then subjected to a series of reactions to introduce the spirocyclic structure and the methanone group. The reaction conditions often involve the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Large-scale production might use continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(4-Bromothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to alter the spirocyclic structure.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the thiophene ring.
Scientific Research Applications
(4-Bromothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (4-Bromothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone involves its interaction with specific molecular targets. The brominated thiophene ring and spirocyclic structure allow it to bind to certain enzymes or receptors, modulating their activity. This can lead to changes in cellular processes and pathways, making it useful for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
- (4-Fluorothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
- (4-Iodothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
Uniqueness
The uniqueness of (4-Bromothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone lies in its bromine atom, which can participate in specific interactions and reactions that other halogenated analogs might not. This can lead to distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(4-bromothiophen-2-yl)-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3S/c14-10-8-11(19-9-10)12(16)15-4-2-13(3-5-15)17-6-1-7-18-13/h8-9H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRNVKKXEBAXHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3=CC(=CS3)Br)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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